1,3-Bis(tributylstannyl)benzene
Overview
Description
1,3-Bis(tributylstannyl)benzene is an organotin compound with the molecular formula C30H58Sn2. It is a derivative of benzene where two hydrogen atoms in the 1 and 3 positions are replaced by tributylstannyl groups. This compound is primarily used in organic synthesis, particularly in the Stille coupling reaction, which is a type of cross-coupling reaction used to form carbon-carbon bonds.
Scientific Research Applications
1,3-Bis(tributylstannyl)benzene is used extensively in scientific research, particularly in the field of organic chemistry. Its applications include:
Synthesis of Complex Organic Molecules: Used in the Stille coupling reaction to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Development of Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of conjugated polymers and other materials with specific electronic properties.
Biological Research: Used to create covalent analogs of DNA base pairs and triplets, aiding in the study of genetic material and molecular biology.
Safety and Hazards
Future Directions
Research on organotin compounds like 1,3-Bis(tributylstannyl)benzene is ongoing. For instance, Stille coupling reactions are being used to synthesize microporous organic polymers (MOPs) for applications in catalysis . These MOPs show excellent performance in visible light-driven Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(tributylstannyl)benzene can be synthesized through the reaction of 1,3-dibromobenzene with tributyltin lithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
C6H4Br2+2Bu3SnLi→C6H4(SnBu3)2+2LiBr
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes would likely involve optimized reaction conditions, such as temperature control, solvent choice, and purification techniques, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(tributylstannyl)benzene primarily undergoes substitution reactions, particularly in the context of the Stille coupling reaction. This reaction involves the coupling of organotin compounds with organic halides or pseudohalides in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides or pseudohalides (e.g., aryl bromides, iodides).
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) and often in the presence of a base (e.g., cesium carbonate) to facilitate the reaction.
Major Products
The major products of reactions involving this compound are typically biaryl compounds, which are formed through the coupling of the stannylated benzene with another aromatic ring.
Mechanism of Action
The primary mechanism of action for 1,3-Bis(tributylstannyl)benzene in the Stille coupling reaction involves the transmetalation step, where the organotin compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst. The overall mechanism can be summarized as follows:
Oxidative Addition: The organic halide or pseudohalide reacts with the palladium catalyst to form a palladium complex.
Transmetalation: The organotin compound transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(tributylstannyl)benzene: Similar in structure but with the tributylstannyl groups in the 1 and 4 positions.
1,2-Bis(tributylstannyl)benzene: Similar in structure but with the tributylstannyl groups in the 1 and 2 positions.
Uniqueness
1,3-Bis(tributylstannyl)benzene is unique due to the positioning of the tributylstannyl groups, which can influence the reactivity and selectivity of the compound in various chemical reactions. The 1,3-substitution pattern allows for specific interactions and steric effects that are distinct from the 1,2- and 1,4-substituted analogs.
Properties
IUPAC Name |
tributyl-(3-tributylstannylphenyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-3,6H;6*1,3-4H2,2H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPLJNIVVPATHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=CC=C1)[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559687 | |
Record name | (1,3-Phenylene)bis(tributylstannane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24344-61-4 | |
Record name | (1,3-Phenylene)bis(tributylstannane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24344-61-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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